8-Fluoro-2-phenylquinolin-4(1H)-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-2-phenyl-4-quinolinol typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method is the reaction of 4-fluoroaniline with suitable reagents to form the desired quinoline derivative . The reaction conditions often include the use of catalysts, such as copper salts, and solvents like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of 8-Fluoro-2-phenyl-4-quinolinol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2-phenyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
8-Fluoro-2-phenyl-4-quinolinol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-Fluoro-2-phenyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of essential biological processes . In the case of antimicrobial activity, it can interfere with DNA replication and repair mechanisms, resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-2-phenyl-4-quinolinol
- 8-Fluoro-4-quinolinol
- 6,8-Difluoro-4-quinolinol
Uniqueness
8-Fluoro-2-phenyl-4-quinolinol is unique due to the specific position of the fluorine atom and the phenyl group on the quinoline ring. This structural arrangement enhances its biological activity and chemical stability compared to other similar compounds .
Properties
CAS No. |
1070879-73-0 |
---|---|
Molecular Formula |
C15H10FNO |
Molecular Weight |
239.24 g/mol |
IUPAC Name |
8-fluoro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10FNO/c16-12-8-4-7-11-14(18)9-13(17-15(11)12)10-5-2-1-3-6-10/h1-9H,(H,17,18) |
InChI Key |
XAKOEESVQXECHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)F |
Origin of Product |
United States |
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